molecular formula C11H16O4 B13003102 Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13003102
M. Wt: 212.24 g/mol
InChI Key: FLTMRFNSJMDOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O4. It is a bicyclic compound featuring an oxabicyclo[3.3.1]nonane core structure, which is a common motif in many biologically active molecules. This compound is primarily used in scientific research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an appropriate dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride

    Solvents: Non-polar solvents like dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 3-azabicyclo[3.3.1]nonane derivatives

These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and heteroatoms, which can significantly influence their chemical properties and biological activities. The unique combination of functional groups in ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate makes it distinct and valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C11H16O4/c1-2-15-11(13)7-3-8-5-14-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3

InChI Key

FLTMRFNSJMDOAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2COCC(C1)C2=O

Origin of Product

United States

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